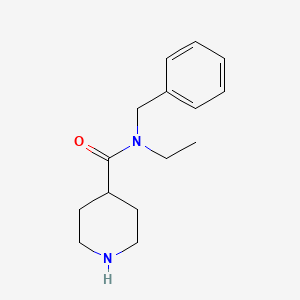

N-benzyl-N-ethylpiperidine-4-carboxamide

Overview

Description

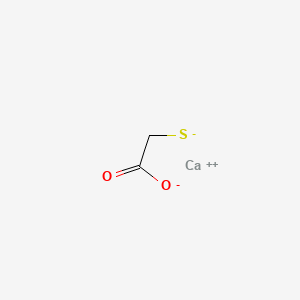

“N-benzyl-N-ethylpiperidine-4-carboxamide” is a chemical compound with the empirical formula C15H22N2O . It has a molecular weight of 246.35 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

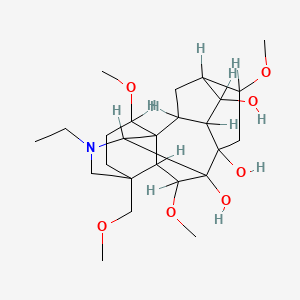

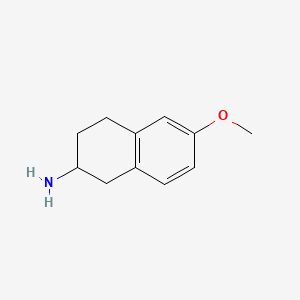

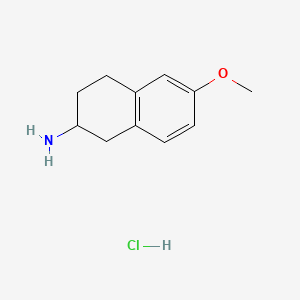

Molecular Structure Analysis

The SMILES string of “this compound” isCCN(Cc1ccccc1)C(=O)C2CCNCC2 . The InChI is 1S/C15H22N2O/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14/h3-7,14,16H,2,8-12H2,1H3 .

Scientific Research Applications

Antiviral Activity

N-benzyl-N-ethylpiperidine-4-carboxamide derivatives have demonstrated significant potential in antiviral therapy. For instance, compounds like 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one, which share structural similarities, have been shown to be potent inhibitors of HIV integrase. These derivatives exhibit potent antiviral activity in cellular assays, highlighting their potential for treating HIV infections (Boros et al., 2009).

Chemical Synthesis and Reactivity

Research has been conducted on the chemical behavior and synthesis of this compound analogs. A study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, provides insights into the acid/base behavior and reaction paths, which is crucial for synthesizing specific pharmacologically active compounds (Batalha et al., 2019).

Catalytic Reactions

The use of carboxamides, including this compound, in catalytic reactions is an area of significant research interest. Studies have shown that primary and secondary carboxamides can undergo platinum-catalyzed addition to olefins, which is a key step in various synthetic processes (Wang and Widenhoefer, 2004).

Role in Stem Cell Research

This compound and its derivatives have applications in stem cell research. Compounds like N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide have been identified as useful in enhancing the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, which is pivotal for advancements in regenerative medicine (Ries et al., 2013).

Antibacterial Properties

The antibacterial properties of this compound derivatives have also been studied. Novel derivatives synthesized for this purpose have shown effective in vitro antibacterial activities against both Gram-negative and Gram-positive bacteria, which could lead to new treatments for bacterial infections (Pouramiri et al., 2017).

Cholinesterase Inhibition

Compounds structurally related to this compound have been synthesized and evaluated as cholinesterase inhibitors. This is particularly relevant in the context of treatments for neurodegenerative diseases such as Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Abedinifar et al., 2018).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . It has hazard statement H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338 . It belongs to hazard classification Eye Irrit. 2 and storage class code 11 - Combustible Solids . The WGK is 3 .

Properties

IUPAC Name |

N-benzyl-N-ethylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-2-17(12-13-6-4-3-5-7-13)15(18)14-8-10-16-11-9-14/h3-7,14,16H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSADUQWAHCUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328647 | |

| Record name | N-benzyl-N-ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429639-61-2 | |

| Record name | N-benzyl-N-ethylpiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tris[2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenyl] phosphite](/img/structure/B1606530.png)

![1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-](/img/structure/B1606534.png)

![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)

![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)